2-(Benzo[D]isoxazol-3-YL)ethanol

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

2-(Benzo[D]isoxazol-3-YL)ethanol (CAS 57148-90-0) is a heterocyclic organic compound consisting of a benzene ring fused to an isoxazole ring, substituted at the 3-position with an ethanol moiety. With a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol, it serves as a versatile small-molecule scaffold and key intermediate in the synthesis of bioactive molecules, including anticonvulsants (e.g., zonisamide) and antipsychotics (e.g., iloperidone).

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 57148-90-0
Cat. No. B1279936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[D]isoxazol-3-YL)ethanol
CAS57148-90-0
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CCO
InChIInChI=1S/C9H9NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2
InChIKeyCYKKOJQAYUCNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[D]isoxazol-3-YL)ethanol (CAS 57148-90-0) – Procurement-Grade Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Benzo[D]isoxazol-3-YL)ethanol (CAS 57148-90-0) is a heterocyclic organic compound consisting of a benzene ring fused to an isoxazole ring, substituted at the 3-position with an ethanol moiety. With a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol, it serves as a versatile small-molecule scaffold and key intermediate in the synthesis of bioactive molecules, including anticonvulsants (e.g., zonisamide) and antipsychotics (e.g., iloperidone) . The compound is commercially available from multiple suppliers with purity specifications typically ≥98%, and it is stored as a liquid or solid under cool, dry conditions .

Why 2-(Benzo[D]isoxazol-3-YL)ethanol Cannot Be Replaced by Generic Isoxazole Analogs in Critical Synthetic Routes


While numerous benzo[d]isoxazole derivatives exist, simple substitution with alternative 3-substituted analogs (e.g., 2-(benzo[d]isoxazol-3-yl)acetic acid, 2-(6-methoxybenzo[d]isoxazol-3-yl)ethanol) or heterocyclic isosteres (e.g., benzoxazole or indazole ethanol derivatives) can lead to divergent reactivity, altered pharmacokinetic profiles of final drug candidates, or complete failure in specific coupling reactions. The precise ethanol appendage at the 3-position of the benzo[d]isoxazole core is a critical structural requirement for downstream functionalization (e.g., conversion to chloride for nucleophilic substitution) and for maintaining the desired biological activity in final pharmaceutical agents . Furthermore, variations in commercial purity (ranging from 95% to 98%) and physical state can impact reaction stoichiometry and yield in multi-step syntheses .

Quantitative Differentiation of 2-(Benzo[D]isoxazol-3-YL)ethanol Against Closest Analogs


Commercial Purity: 98%+ HPLC Specification Enables Precise Stoichiometry in Multi-Step Synthesis

The target compound 2-(Benzo[D]isoxazol-3-YL)ethanol is routinely available at a minimum purity specification of 98% from major chemical suppliers such as AKSci and ChemScene . In contrast, alternative sources may offer lower purity grades (e.g., 95-97%) , which can introduce stoichiometric errors and impurity-driven side reactions in subsequent synthetic steps, particularly in multi-step pharmaceutical API production where precise molar equivalence is critical.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Physical State and Handling: Liquid Form Facilitates Accurate Dispensing vs. Solid Analogs

2-(Benzo[D]isoxazol-3-YL)ethanol is typically supplied as a liquid (or low-melting solid) at ambient temperature , which enables straightforward volumetric or gravimetric dispensing in automated synthesis platforms and kilogram-scale process chemistry. In contrast, its carboxylic acid analog, 2-(benzo[d]isoxazol-3-yl)acetic acid, is a crystalline solid with a melting point of 123°C [1], necessitating solid handling and potentially requiring additional dissolution steps before use in certain reaction manifolds. This liquid state advantage is documented in vendor SDS and technical datasheets.

Laboratory Automation Process Development Chemical Handling

Synthetic Yield Benchmark: 67.8% Yield from Carboxylic Acid Reduction in Patented Route

A patent-described synthesis route for 2-(Benzo[D]isoxazol-3-YL)ethanol achieves a reproducible yield of 67.8% upon reduction of the corresponding carboxylic acid (benzo[d]isoxazol-3-yl-acetic acid) using borane-dimethyl sulfide complex in THF, followed by basic workup and silica gel chromatography . This established, scalable protocol provides a quantitative benchmark for process chemists evaluating alternative synthetic approaches or comparing the efficiency of this building block's preparation against other in-house synthesized intermediates.

Process Chemistry Patent Synthesis Yield Optimization

Computational Physicochemical Profile: Balanced LogP and TPSA for CNS Drug Design

Calculated physicochemical properties for 2-(Benzo[D]isoxazol-3-YL)ethanol reveal a cLogP of 1.36 and a topological polar surface area (TPSA) of 46.26 Ų . These values place the compound within favorable ranges for central nervous system (CNS) permeability (typically LogP 2-5, TPSA < 90 Ų). In comparison, the corresponding carboxylic acid analog has a lower cLogP (~1.2) and a higher TPSA (~63.3 Ų) due to the additional polar acid functionality, which may reduce passive blood-brain barrier penetration [1]. This computational differentiation is critical for medicinal chemists prioritizing building blocks for CNS-targeted libraries.

Medicinal Chemistry Computational ADME CNS Drug Discovery

High-Impact Application Scenarios for 2-(Benzo[D]isoxazol-3-YL)ethanol (CAS 57148-90-0) in R&D and Production


Synthesis of Zonisamide and Related Anticonvulsant Drug Candidates

2-(Benzo[D]isoxazol-3-YL)ethanol serves as a direct precursor to the clinically approved antiepileptic agent zonisamide via conversion of the hydroxyl group to a methanesulfonamide moiety. Procuring this building block in high purity (≥98%) is essential for maintaining the quality of the final API and minimizing impurity carryover . The established synthetic yield of 67.8% for its preparation from the carboxylic acid provides a benchmark for process chemists evaluating make-versus-buy decisions .

Iloperidone and Atypical Antipsychotic Development Programs

The benzo[d]isoxazole core with a 3-ethanol substituent is a key structural motif in iloperidone, an FDA-approved atypical antipsychotic. In medicinal chemistry campaigns targeting dopamine and serotonin receptors, this specific building block enables the rapid assembly of analog libraries. The liquid physical state of the compound facilitates automated parallel synthesis, a critical advantage in high-throughput lead optimization .

Generation of Cyanophenol Anions via Kemp Elimination for Nitrile Synthesis

Benzo[d]isoxazole derivatives, including those with 3-alkyl substituents, have been demonstrated to serve as 'masked' sources of benzonitrile. Under basic conditions (Kemp elimination), they generate highly reactive cyanophenol anions that can be trapped in situ to produce diverse organonitrile derivatives . 2-(Benzo[D]isoxazol-3-YL)ethanol, with its pendant hydroxyl group, offers a convenient handle for further functionalization prior to or after this ring-opening transformation, enabling the synthesis of complex nitrile-containing scaffolds.

BET Bromodomain and Kinase Inhibitor Discovery Libraries

The benzo[d]isoxazole scaffold is a privileged structure in the design of BET bromodomain inhibitors (e.g., BRD4) and c-Met kinase inhibitors [1][2]. The 3-ethanol derivative provides a neutral, hydrogen-bond-capable vector for extending into solvent-exposed regions or attaching additional pharmacophoric elements. Its balanced cLogP and TPSA profile support the design of molecules with favorable CNS or cellular permeability, making it a strategic choice for library synthesis in oncology and inflammation programs.

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